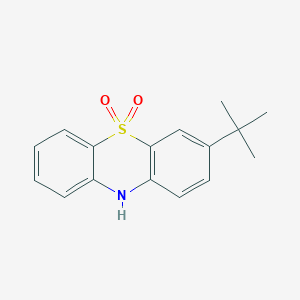
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of thioxanthenes, which are sulfur-containing tricyclic compounds. The presence of multiple oxo groups and carboxylic acid functionalities makes it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of thioxanthene derivatives followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid include:
9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-2,7-dicarboxylic acid: Another thioxanthene derivative with different carboxylic acid positions.
Thioxanthene: The parent compound without the oxo and carboxylic acid groups.
Phenoxathiin: A structurally similar compound with oxygen instead of sulfur in the tricyclic ring.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer
Properties
CAS No. |
61628-41-9 |
|---|---|
Molecular Formula |
C15H8O7S |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
9,10,10-trioxothioxanthene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O7S/c16-11-7-3-1-5-9(14(17)18)12(7)23(21,22)13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
BAVYPOYYZZGSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)S(=O)(=O)C3=C(C2=O)C=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



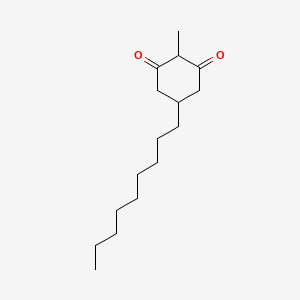
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)
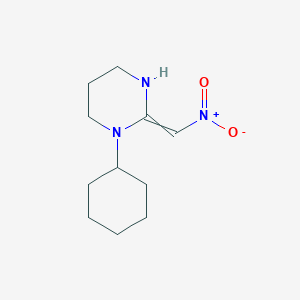

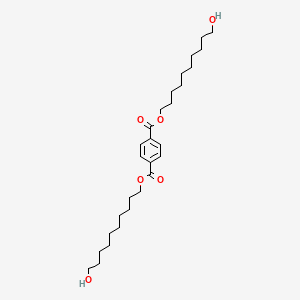
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)

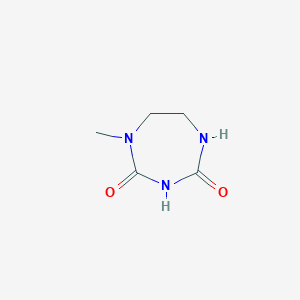


![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
